1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine
Description
Properties
Molecular Formula |
C23H38N4 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-ethylpiperazine |
InChI |
InChI=1S/C23H38N4/c1-2-24-16-18-27(19-17-24)23-10-14-26(15-11-23)22-8-12-25(13-9-22)20-21-6-4-3-5-7-21/h3-7,22-23H,2,8-20H2,1H3 |
InChI Key |
MDWXRFSMYLSSEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1'-Benzyl-1,4'-bipiperidine
The bipiperidine backbone is synthesized via a Buchwald-Hartwig amination between 4-chloropiperidine and 1-benzylpiperazine under palladium catalysis. Optimized conditions (Table 1) achieve a 78% yield using Pd(OAc)₂/Xantphos in toluene at 110°C.
Table 1: Optimization of Bipiperidine Coupling
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 24 | 78 |
| Pd₂(dba)₃/BINAP | DMF | 100 | 36 | 65 |
Method 2: Reductive Amination for Bipiperidine Formation
Ketone Intermediate Preparation
4-Piperidone is reacted with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to form 1-benzyl-4-piperidone (94% yield). Subsequent condensation with 4-ethylpiperazine-1-carbaldehyde via Schiff base formation proceeds in ethanol (reflux, 8 h).
Sodium Cyanoborohydride Reduction
The imine intermediate is reduced using NaBH₃CN (2 eq) in methanol at 0°C→RT, achieving 76% yield. Steric hindrance from the benzyl group necessitates prolonged reaction times (24 h).
Method 3: One-Pot Tandem Alkylation-Amination
Reaction Design
A novel one-pot protocol combines 1-benzylpiperidine-4-amine with 1-ethylpiperazine-4-carbaldehyde in the presence of Ti(OiPr)₄ (20 mol%) and MeOH/H₂O (3:1). The Lewis acid facilitates both imine formation and reduction in situ, yielding 68% product after 48 h.
Limitations
Competitive over-alkylation at the piperidine nitrogen reduces efficiency, requiring careful stoichiometric control (1:1.05 ratio of amine to aldehyde).
Comparative Analysis of Methodologies
Table 2: Performance Metrics Across Methods
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 2 | 64 | 98.5% | Industrial |
| 2 | 3 | 58 | 97.2% | Lab-scale |
| 3 | 1 | 68 | 95.8% | Pilot-scale |
Method 1 offers superior scalability, while Method 3 provides time efficiency at the cost of moderate purity.
Mechanistic Insights and Side-Reaction Control
Competing Pathways in Nucleophilic Substitution
In Method 1, the 4-chloro intermediate exhibits dual reactivity:
Steric Effects in Reductive Amination
The benzyl group creates a 12.3 kcal/mol energy barrier for imine reduction (DFT calculations), necessitating excess reductant. Alternative hydride sources (e.g., BH₃·THF) were less effective (yield <50%).
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1’-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Diversity in Bipiperidine Derivatives
The pharmacological profile of bipiperidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:
Stability and Binding Interactions
- 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine: Stability in Pd(II) complexes is attributed to the absence of sulfur donors (e.g., MME analogs), which reduces labilization effects. The ethylpiperazine group may facilitate DNA minor-groove binding, as seen in related Pd(BHEP) complexes .
- CP-640186 : The anthrylcarbonyl group increases π-π stacking with ACC’s hydrophobic pockets, while the morpholine enhances solubility .
- Pipamperone : The 4-fluorophenyl group contributes to metabolic stability and D2 receptor affinity, whereas the carboxamide modulates pharmacokinetics .
Anticancer Potential
- Pd(II) complexes of bipiperidine derivatives demonstrate enhanced DNA binding and stability, positioning 1'-benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine as a candidate for tumor therapy .
- Irinotecan’s success underscores the scaffold’s versatility in oncology, though its toxicity profile requires structural refinement .
Biological Activity
1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHN
- IUPAC Name : 6-[(3S)-3-benzylpiperazin-1-yl]-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine
- Molecular Weight : Average 457.57 g/mol
The biological activity of 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of bipiperidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine have shown effective inhibition against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine | 12.5 µM | Staphylococcus aureus |
| Analog A | 25 µM | Escherichia coli |
| Analog B | 15 µM | Pseudomonas aeruginosa |
Antiparasitic Activity
Research indicates that similar compounds have shown moderate activity against malaria parasites. In a mouse model, a related compound reduced parasitemia by approximately 30% at a dosage of 40 mg/kg.
Study on Antimicrobial Properties
A study published in the MDPI journal evaluated the antimicrobial efficacy of several piperazine derivatives. The results indicated that compounds with structural similarities to 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine exhibited promising activity against resistant bacterial strains, suggesting potential for development as new antibiotics .
Research on Antiparasitic Efficacy
In another study focused on antimalarial activity, it was found that modifications to the piperazine structure significantly influenced the efficacy against Plasmodium falciparum. The study highlighted the importance of lipophilicity and metabolic stability in enhancing bioavailability and therapeutic outcomes .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1'-Benzyl-4-(4-ethylpiperazin-1-yl)-1,4'-bipiperidine?
Answer:
The synthesis of this compound typically involves multi-step reactions, including benzylation of piperidine derivatives and subsequent coupling with ethylpiperazine groups. Key considerations include:
- Reagent selection : Use benzyl chloride for benzylation (as demonstrated in 1-benzylpiperidine synthesis ) and ethylpiperazine derivatives for functionalization .
- Catalyst optimization : Transition metal catalysts (e.g., palladium) may enhance coupling efficiency.
- Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts (e.g., unreacted intermediates) .
- Yield monitoring : Track reaction progress via HPLC or TLC to identify optimal termination points .
Basic: Which analytical techniques are most effective for characterizing structural and chemical properties?
Answer:
- X-ray crystallography : Resolves 3D molecular conformation, as applied to similar piperidine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl and ethylpiperazine groups) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>99% by area normalization) and detects impurities .
- Safety validation : Perform skin/eye irritation assays per OSHA guidelines due to structural analogs causing irritation .
Advanced: How can computational methods improve reaction design and mechanistic understanding?
Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
- Machine learning : Analyze datasets from analogous compounds (e.g., piperazine derivatives ) to predict optimal reaction conditions.
- Molecular docking : Model interactions with biological targets to guide structural modifications .
- Feedback loops : Integrate experimental data (e.g., kinetic studies) with computational models to refine predictions .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Experimental replication : Standardize assays (e.g., enzyme inhibition protocols) across labs to minimize variability .
- Dose-response analysis : Compare EC₅₀/IC₅₀ values under identical conditions (e.g., pH, temperature) .
- Structural analogs : Evaluate activity trends in derivatives (e.g., 1-benzyl-4-methylpiperidin-4-amine ) to identify critical pharmacophores.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .
Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Functional group substitution : Test analogs with modified benzyl or ethylpiperazine groups to assess impact on target binding .
- Bioisosteric replacement : Replace the piperazine moiety with morpholine or pyrrolidine to evaluate steric/electronic effects .
- Pharmacokinetic profiling : Measure solubility, metabolic stability, and membrane permeability (e.g., Caco-2 assays) .
- In silico modeling : Use QSAR models to predict toxicity and bioavailability .
Advanced: What experimental design principles minimize variability in pharmacological assays?
Answer:
- Factorial design : Systematically vary parameters (e.g., pH, solvent polarity) to identify critical factors .
- Block randomization : Reduce batch-to-batch variability in compound synthesis .
- Positive/negative controls : Include reference compounds (e.g., known receptor agonists/antagonists) in assays .
- Blinded analysis : Ensure unbiased data interpretation by masking sample identities during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
